Barium persulfate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

14392-58-6 |

|---|---|

Molecular Formula |

BaO8S2 |

Molecular Weight |

329.5 g/mol |

IUPAC Name |

barium(2+);sulfonatooxy sulfate |

InChI |

InChI=1S/Ba.H2O8S2/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6)/q+2;/p-2 |

InChI Key |

ZCHPOKZMTJTNHI-UHFFFAOYSA-L |

SMILES |

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Ba+2] |

Canonical SMILES |

[O-]S(=O)(=O)OOS(=O)(=O)[O-].[Ba+2] |

Origin of Product |

United States |

Foundational & Exploratory

Barium Persulfate: A Technical Guide to Its Chemical Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium persulfate (BaS₂O₈), also known as barium peroxodisulfate, is an inorganic compound recognized for the strong oxidizing potential of its persulfate anion. While not used directly in therapeutics, its role as a precursor to powerful sulfate radicals (SO₄⁻•) makes it and other persulfate salts subjects of significant interest in advanced oxidation processes (AOPs). These processes are highly relevant to the pharmaceutical industry, particularly for the environmental remediation of active pharmaceutical ingredients (APIs) in wastewater. This guide provides a comprehensive overview of the chemical formula, structure, and known properties of this compound, details experimental protocols for its synthesis and analysis, and explores the mechanistic pathways of persulfate activation.

Chemical Formula and Structure

This compound is an ionic compound consisting of a barium cation (Ba²⁺) and a persulfate anion ([S₂O₈]²⁻). The defining feature of the persulfate anion is the peroxide bridge (-O-O-) connecting two sulfate groups.

-

Chemical Formula : BaS₂O₈[1]

-

Molecular Identifiers :

Recent research has successfully synthesized and determined the crystal structure of a hydrated form, barium peroxodisulfate tetrahydrate (BaS₂O₈·4H₂O). This compound exists as a coordination polymer where the barium cation has a coordination number of nine.

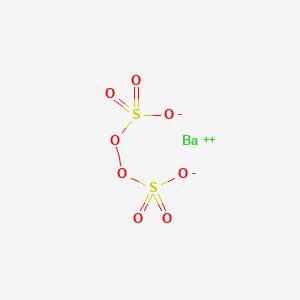

Figure 1: 2D representation of this compound's ionic components.

Physicochemical Properties

Quantitative data for anhydrous this compound is not extensively reported in the literature. Its synthesis by precipitation suggests low aqueous solubility. Properties of the more recently characterized tetrahydrate and the related, well-known compound barium sulfate are included for context.

| Property | Value | Compound |

| Molar Mass | ~329.5 g/mol [1][2] | BaS₂O₈ |

| Appearance | White Crystalline Solid | General observation |

| Aqueous Solubility | Not quantitatively reported; likely sparingly soluble. | BaS₂O₈ |

| Thermal Stability | Stable up to 90°C | BaS₂O₈·4H₂O |

| Density | 4.49 g/cm³ | BaSO₄[5] |

| Solubility in Water | 0.2448 mg/100 mL (20 °C)[5] | BaSO₄[5] |

| Melting Point | 1,580 °C (decomposes)[5][6] | BaSO₄ |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via a precipitation reaction in an aqueous solution.

Method 1: From Barium Chloride and Sodium Persulfate [1] This protocol yields this compound precipitate.

-

Reagent Preparation : Prepare stoichiometric aqueous solutions of ACS-grade barium chloride (BaCl₂) and sodium persulfate (Na₂S₂O₈) in deionized water.

-

Reaction : Combine the solutions at room temperature (25–30°C) under continuous stirring (e.g., 300–500 rpm). Maintain stirring for 2–4 hours to ensure complete reaction and maximize yield.

-

Purification :

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove residual soluble ions.

-

Dry the purified product under a vacuum at 40–60°C for approximately 12 hours.

-

Figure 2: Experimental workflow for the synthesis of this compound.

Analytical Methods

Quantification of Persulfate (S₂O₈²⁻) [1]

-

Iodometric Titration : Persulfate ions oxidize iodide (I⁻) to iodine (I₂) under acidic conditions. The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator to detect the endpoint.

-

UV-Vis Spectroscopy : Direct quantification can be achieved by measuring the absorbance of the persulfate solution at a wavelength of 352 nm.

Quantification of Barium Ion (Ba²⁺) [1]

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Ion Chromatography : These are highly sensitive methods for determining the concentration of barium ions, with detection limits in the parts-per-billion (ppb) range.

Persulfate Activation and Radical Generation

The primary utility of persulfates in a research and industrial context stems from their activation to form sulfate radicals (SO₄⁻•), a highly potent oxidizing species (E⁰ = 2.6 V). This radical is capable of degrading a wide range of recalcitrant organic molecules, including many APIs that persist in the environment.

Activation Mechanisms: The O-O bond in the persulfate ion can be cleaved to generate two sulfate radicals. This activation can be initiated through several methods:

-

Thermal Activation : Applying heat (e.g., 50–70°C) provides sufficient energy to break the peroxide bond. The decomposition follows pseudo-first-order kinetics.

-

Metal Ion Catalysis : Transition metal ions, particularly ferrous iron (Fe²⁺), can act as catalysts, activating persulfate via a redox reaction even at ambient temperatures.

-

Photolysis : UV radiation can also induce the homolytic cleavage of the peroxide bond.

Once formed, the sulfate radical can oxidize organic contaminants directly or react with water to produce hydroxyl radicals (•OH), another powerful oxidant, especially under alkaline conditions.

Figure 3: Signaling pathway for persulfate activation and radical-mediated oxidation.

Relevance to Pharmaceutical Sciences

While this compound has no direct therapeutic applications, the chemistry of the persulfate ion is highly relevant to the pharmaceutical industry for several reasons:

-

Environmental Remediation : Persulfate-based AOPs are effective for treating wastewater from pharmaceutical manufacturing facilities. These processes can degrade a wide spectrum of APIs, preventing their release into the environment where they can act as contaminants.

-

Polymer Synthesis : As a strong initiator, persulfate is used in emulsion polymerization to synthesize various polymers and latexes that may be used as excipients or in medical device manufacturing.

-

Analytical Chemistry : The strong oxidizing properties of persulfate can be utilized in analytical procedures for the digestion of organic matrices prior to elemental analysis.

Due to the toxicity of soluble barium salts, persulfates of sodium or ammonium are more commonly used in large-scale applications. However, the low solubility of this compound could potentially be explored for applications requiring a slow-release source of persulfate ions for in-situ chemical oxidation (ISCO) of contaminated soil or groundwater.

References

- 1. This compound | 14392-58-6 | Benchchem [benchchem.com]

- 2. This compound | BaO8S2 | CID 21903856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 14392-58-6 [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Barium sulfate - Wikipedia [en.wikipedia.org]

- 6. Barium Sulfate | BaSO4 | CID 24414 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Barium Persulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium persulfate (BaS₂O₈) is an inorganic compound, the barium salt of peroxydisulfuric acid. As a member of the persulfate family, it is recognized for its strong oxidizing properties, which are attributed to the presence of the peroxydisulfate anion (S₂O₈²⁻). This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, decomposition, and reactivity. Due to the limited availability of specific experimental data for this compound, this guide also incorporates comparative data from other well-studied persulfate salts and general trends observed for alkaline earth metal compounds to provide a broader context for its potential characteristics and behavior.

Physical Properties

Table 1: Physical Properties of this compound and Related Compounds

| Property | This compound (BaS₂O₈) | Sodium Persulfate (Na₂S₂O₈) | Notes |

| Molecular Formula | BaS₂O₈[1] | Na₂S₂O₈ | - |

| Molecular Weight | 329.5 g/mol [1] | 238.10 g/mol | - |

| Appearance | White crystalline solid (presumed) | White crystalline solid | Based on the appearance of other persulfate salts. |

| Density | Data not available | 2.601 g/cm³ | The density of this compound is expected to be higher than that of Sodium persulfate due to the greater atomic mass of barium. |

| Melting Point | Data not available (decomposes upon heating) | 180 °C (decomposes) | This compound is expected to decompose before melting. |

| Solubility in Water | Data not available | 55.6 g/100 mL (20 °C) | The solubility of this compound is likely lower than that of Sodium persulfate, following the general trend of lower solubility for barium salts compared to sodium salts. |

Chemical Properties and Reactivity

This compound is a strong oxidizing agent, a characteristic feature of all persulfates. Its reactivity is primarily dictated by the peroxydisulfate anion.

Decomposition

Upon heating, this compound undergoes thermal decomposition. The decomposition pathway is believed to involve the formation of Barium pyrosulfate (BaS₂O₇), which upon further heating, decomposes to the more stable Barium sulfate (BaSO₄) and sulfur trioxide (SO₃)[2].

The initial step in the decomposition of the persulfate anion in solution, particularly under thermal or photochemical activation, involves the homolytic cleavage of the peroxide bond to generate highly reactive sulfate radicals (SO₄⁻•)[3].

Reaction Pathway for Thermal Decomposition:

Caption: Thermal decomposition pathway of this compound.

Reactivity with Acids and Bases

The reactivity of persulfates is significantly influenced by pH. In alkaline conditions, persulfates can be activated to produce sulfate and hydroxyl radicals, which are powerful oxidizing species. The reactivity of persulfate generally increases with an increase in pH.

While specific reactions of this compound with acids and bases are not well-documented, general reactions of the persulfate ion are known. In acidic solutions, the hydrolysis of the persulfate anion can occur, though it is generally slow at room temperature. In strongly basic solutions, the decomposition is accelerated.

Experimental Protocols

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the precipitation reaction between a soluble barium salt, such as Barium chloride (BaCl₂), and a soluble persulfate salt, like Sodium persulfate (Na₂S₂O₈).

Experimental Workflow for Synthesis:

Caption: Experimental workflow for the synthesis of this compound.

Methodology:

-

Reagent Preparation: Prepare aqueous solutions of Barium chloride and Sodium persulfate using deionized water. For optimal yield, stoichiometric amounts of the reactants should be used.

-

Reaction: The Sodium persulfate solution is added to the Barium chloride solution under continuous stirring. The reaction is typically carried out at a temperature of 25-30 °C for 2-4 hours. A white precipitate of this compound will form.

-

Purification:

-

The precipitate is separated from the solution via vacuum filtration.

-

The collected solid is washed with cold ethanol to remove any unreacted soluble salts.

-

The purified this compound is then dried under vacuum at a temperature of 40-60 °C for approximately 12 hours.

-

Thermal Decomposition Analysis

The thermal stability and decomposition pathway of this compound can be investigated using thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Methodology:

-

A small, accurately weighed sample of this compound is placed in the TGA/DTA instrument.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The change in mass of the sample (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

-

The resulting thermogram can be analyzed to determine the decomposition temperatures and to identify the stoichiometry of the decomposition reactions.

Conclusion

This compound is a strong oxidizing agent with potential applications in various chemical processes. While specific quantitative data for some of its physical properties remain elusive, its chemical behavior can be largely understood through the lens of persulfate chemistry. The synthesis protocol provided offers a clear pathway for its laboratory preparation. Further research is warranted to fully characterize its physical properties and to explore its potential applications, particularly in areas where a solid, less soluble persulfate source is desirable. The generation of sulfate radicals upon activation makes it a candidate for advanced oxidation processes, a field of significant interest in environmental remediation and chemical synthesis.

References

An In-depth Technical Guide to Barium Persulfate (CAS No. 14392-58-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium persulfate (BaS₂O₈), with CAS number 14392-58-6, is the barium salt of peroxydisulfuric acid.[1] While barium sulfate is well-known for its applications in medical imaging and as a filler in various materials due to its insolubility and radiopacity, this compound is of interest for its potent oxidizing properties.[2][3] Like other persulfates, such as those of ammonium and sodium, this compound can be activated to generate powerful sulfate radicals (SO₄⁻•).[3] These radicals are highly effective in advanced oxidation processes (AOPs), which are increasingly relevant in the pharmaceutical field for the degradation of persistent organic pollutants found in wastewater, including antibiotics and other drug compounds.[4][5][6] This guide provides a comprehensive overview of the technical data, experimental protocols, and relevant applications of this compound for professionals in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 14392-58-6 | [7] |

| Molecular Formula | BaO₈S₂ | [7] |

| Molecular Weight | 329.5 g/mol | [7] |

| IUPAC Name | barium(2+);sulfonatooxy sulfate | [7] |

| Synonyms | Barium peroxodisulfate, Peroxodisulfuric acid barium salt | [1] |

| Crystal System (for BaS₂O₈·4H₂O) | Coordination polymer | [8] |

| Thermal Stability (for BaS₂O₈·4H₂O) | Stable up to 90°C | [8] |

Synthesis and Characterization

Synthesis of this compound

This compound can be synthesized via a precipitation reaction. A common method involves the reaction of a soluble barium salt, such as barium chloride (BaCl₂), with a soluble persulfate salt, like sodium persulfate (Na₂S₂O₈).[3]

Experimental Protocol: Synthesis of this compound [3]

-

Reagent Preparation: Prepare equimolar aqueous solutions of ACS-grade barium chloride and sodium persulfate in deionized water.

-

Reaction: In a reaction vessel equipped with a magnetic stirrer, add the sodium persulfate solution to the barium chloride solution.

-

Reaction Conditions: Maintain the reaction temperature between 25–30°C and stir continuously at 300–500 rpm for 2–4 hours to facilitate the precipitation of this compound.

-

Purification:

-

Collect the white precipitate by vacuum filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted ions.

-

Dry the purified this compound under vacuum at 40–60°C for 12 hours.

-

Characterization Methods

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques, as detailed in Table 2.

| Technique | Purpose | Reference |

| X-ray Diffraction (XRD) | To confirm the crystalline structure. | [8] |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | To quantify the barium content and detect any metallic impurities. | [9] |

| Iodometric Titration | To determine the persulfate content. | [10] |

Experimental Protocols

Quantification of Persulfate via Iodometric Titration

Iodometric titration is a standard method for determining the concentration of persulfate ions. The persulfate oxidizes iodide ions to iodine, which is then titrated with a standard solution of sodium thiosulfate.[10]

Experimental Protocol: Iodometric Titration of Persulfate [10]

-

Sample Preparation: Accurately weigh and dissolve a sample of this compound in deionized water.

-

Reaction Mixture: In a conical flask, add an excess of potassium iodide (KI) solution and glacial acetic acid to the this compound solution. A trace amount of ferric chloride can be used as a catalyst to accelerate the reaction.

-

Reaction: Allow the reaction to proceed in the dark for approximately 15 minutes. The persulfate will oxidize the iodide to iodine, turning the solution a brownish-yellow color.

-

Titration:

-

Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate (Na₂S₂O₃) solution until the solution becomes a pale yellow.

-

Add a few drops of starch indicator, which will turn the solution blue-black.

-

Continue the titration with sodium thiosulfate until the blue color disappears, indicating the endpoint.

-

-

Calculation: The concentration of persulfate in the original sample can be calculated from the volume of sodium thiosulfate solution used.

Analysis of Barium Content by ICP-MS

ICP-MS is a highly sensitive technique for determining the elemental composition of a sample. For this compound, it is used to quantify the barium content.[9]

Experimental Protocol: ICP-MS Analysis of Barium [9][11]

-

Sample Digestion: Due to the potential for low solubility, a robust digestion method is required.

-

Mix the this compound sample with a flux, such as sodium carbonate (Na₂CO₃), in a 1:10 ratio in a platinum crucible.

-

Heat the mixture in a muffle furnace at approximately 850°C to fuse the materials.

-

Cool the melt and dissolve it in deionized water. The barium will be in the form of barium carbonate.

-

Separate the barium carbonate precipitate by filtration.

-

Dissolve the barium carbonate in dilute nitric acid (HNO₃).

-

-

Sample Preparation for Analysis: Dilute the digested sample solution with 1-2% nitric acid to a concentration suitable for ICP-MS analysis.

-

Instrumental Analysis:

-

Calibrate the ICP-MS instrument with a series of barium standard solutions of known concentrations.

-

Analyze the prepared sample solution to determine the concentration of barium.

-

Applications in Drug Development and Research

While this compound is not typically used as a direct therapeutic agent, its role as a source of sulfate radicals in AOPs is highly relevant to the pharmaceutical industry, particularly in the context of environmental remediation and wastewater treatment.[4][5] Pharmaceutical manufacturing processes can generate wastewater containing active pharmaceutical ingredients (APIs) that are resistant to conventional treatment methods.[6] Persulfate-based AOPs offer an effective solution for the degradation of these recalcitrant compounds.[12]

Advanced Oxidation Processes (AOPs) for Pharmaceutical Degradation

The core of persulfate-based AOPs is the activation of the persulfate ion (S₂O₈²⁻) to produce the sulfate radical (SO₄⁻•), a highly reactive species with a redox potential of 2.5–3.1 V.[5] This radical can effectively degrade a wide range of organic molecules.[13]

Activation Methods for Persulfate:

-

Thermal Activation: Heating an aqueous solution of persulfate can cleave the peroxide bond to generate sulfate radicals.[14]

-

Alkaline Activation: In alkaline conditions, persulfate can be activated to produce both sulfate and hydroxyl radicals.[15]

-

Transition Metal Activation: Metal ions, such as ferrous iron (Fe²⁺), can catalyze the decomposition of persulfate into sulfate radicals.[14]

-

UV Irradiation: Ultraviolet light can also be used to activate persulfate.[12]

The general workflow for the degradation of pharmaceutical compounds using persulfate-based AOPs is illustrated in the following diagram.

Caption: Workflow of persulfate-based AOP for pharmaceutical degradation.

The process begins with the activation of this compound to generate sulfate radicals. These radicals then attack the target pharmaceutical pollutants, breaking them down into simpler, often less harmful, intermediates. With sufficient reaction time and oxidant concentration, these intermediates can be further mineralized into carbon dioxide, water, and sulfate ions.

A more detailed view of the radical generation and reaction mechanism is provided below.

Caption: Radical generation and reaction mechanism in persulfate AOPs.

Safety and Handling

While specific safety data for this compound is not as extensively documented as for more common persulfates, general precautions for handling strong oxidizing agents and barium compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area.

-

Storage: Store in a cool, dry place away from combustible materials and reducing agents. Keep the container tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound, CAS No. 14392-58-6, is a potent oxidizing agent with significant potential for application in advanced oxidation processes. For researchers and professionals in drug development, its utility in the degradation of pharmaceutical pollutants in wastewater is of particular importance. This guide has provided a consolidated resource on the properties, synthesis, and analysis of this compound, along with detailed experimental protocols and an overview of its application in AOPs. By understanding the fundamental chemistry and methodologies associated with this compound, scientists can better leverage its capabilities for environmental remediation and sustainable pharmaceutical manufacturing practices.

References

- 1. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. This compound | 14392-58-6 | Benchchem [benchchem.com]

- 4. Recent advances in persulfate-based advanced oxidation processes for organic wastewater treatment [ccspublishing.org.cn]

- 5. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. This compound | BaO8S2 | CID 21903856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cris.iucc.ac.il [cris.iucc.ac.il]

- 9. ingeniatrics.com [ingeniatrics.com]

- 10. datapdf.com [datapdf.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Identification of Active Radical Species in Alkaline Persulfate Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Molecular Weight of Barium Persulfate

This technical guide provides a comprehensive overview of the molecular weight of barium persulfate, including its calculation, relevant experimental protocols for its synthesis and analysis, and visualizations of key processes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical sciences.

Core Topic: this compound and its Molecular Weight

This compound, with the chemical formula BaS₂O₈, is the barium salt of persulfuric acid.[1] Understanding its molecular weight is fundamental to its application in various chemical processes, including its use as an oxidizing agent. The generation of sulfate radicals (SO₄⁻·) from persulfates under activation is a key property leveraged in fields like polymer synthesis and environmental remediation.[1]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is BaS₂O₈. The standard atomic weights for each element are:

The calculation is as follows: (1 × Atomic Weight of Ba) + (2 × Atomic Weight of S) + (8 × Atomic Weight of O) = (1 × 137.327) + (2 × 32.066) + (8 × 15.999) = 137.327 + 64.132 + 127.992 = 329.451 g/mol

This value is consistent with the reported molecular weight of approximately 329.5 g/mol .[1][2][5]

Data Presentation

The following table summarizes the contribution of each element to the total molecular weight of this compound.

| Constituent Element | Symbol | Atomic Weight (amu) | Number of Atoms | Total Contribution to Molecular Weight (amu) |

| Barium | Ba | 137.327 | 1 | 137.327 |

| Sulfur | S | 32.066 | 2 | 64.132 |

| Oxygen | O | 15.999 | 8 | 127.992 |

| Total | BaS₂O₈ | 329.451 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

This compound can be synthesized via a precipitation reaction using stoichiometric amounts of barium chloride (BaCl₂) and a persulfate salt, such as sodium persulfate (Na₂S₂O₈).[1]

Materials:

-

Barium chloride (BaCl₂)

-

Sodium persulfate (Na₂S₂O₈)

-

Deionized water

-

Cold ethanol

Procedure:

-

Reagent Preparation: Prepare aqueous solutions of barium chloride and sodium persulfate in deionized water.

-

Reaction: Slowly add the sodium persulfate solution to the barium chloride solution under continuous stirring (300–500 rpm). Maintain the reaction temperature at 25–30°C for 2–4 hours to facilitate the precipitation of this compound.[1]

-

Purification:

-

Filter the resulting precipitate using vacuum filtration.

-

Wash the precipitate with cold ethanol to remove any unreacted ions.

-

Dry the purified this compound under vacuum at a temperature of 40–60°C for 12 hours.[1]

-

Analytical Protocols for Persulfate Quantification

1. Iodometric Titration: This is a common and accurate method for determining the concentration of persulfate ions.[9]

Principle: Persulfate ions (S₂O₈²⁻) oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.

Procedure:

-

Dissolve a precisely weighed sample of this compound in deionized water.

-

Add a solution of potassium iodide (KI) in excess. The reaction should be carried out in an acidic medium, for which glacial acetic acid can be used.[10]

-

Allow the reaction to proceed in the dark for approximately 15 minutes for the complete liberation of iodine.[10]

-

Titrate the liberated iodine with a standard solution of sodium thiosulfate.

-

As the endpoint approaches (the solution turns pale yellow), add a few drops of starch indicator, which will turn the solution blue-black.

-

Continue the titration until the blue color disappears. The volume of sodium thiosulfate used is then used to calculate the concentration of persulfate.

2. UV-Vis Spectroscopy: Persulfate can be quantified directly by measuring its absorbance using a UV-Vis spectrophotometer.[9] Another indirect method involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by persulfate. The resulting Fe³⁺ is then complexed with thiocyanate (SCN⁻) to form a colored complex, which can be measured.[11]

Procedure (Direct Measurement):

-

Prepare a series of standard solutions of known persulfate concentrations.

-

Measure the absorbance of the standards and the sample solution at a specific wavelength (e.g., 352 nm).[9]

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of the unknown sample from the calibration curve.

Analysis of Barium Ions: For the quantification of barium ions, techniques such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ion chromatography with a conductivity detector can be employed.[9]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to this compound.

References

- 1. fiveable.me [fiveable.me]

- 2. Barium - Wikipedia [en.wikipedia.org]

- 3. What is the atomic mass of Barium class 11 chemistry CBSE [vedantu.com]

- 4. Chemical Elements.com - Barium (Ba) [chemicalelements.com]

- 5. echemi.com [echemi.com]

- 6. quora.com [quora.com]

- 7. Oxygen - Wikipedia [en.wikipedia.org]

- 8. quora.com [quora.com]

- 9. This compound | 14392-58-6 | Benchchem [benchchem.com]

- 10. datapdf.com [datapdf.com]

- 11. active-oxygens.evonik.com [active-oxygens.evonik.com]

An In-depth Technical Guide to the Solubility of Barium Persulfate in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties of Barium Persulfate

This compound is the barium salt of peroxydisulfuric acid. It is expected to be a white crystalline solid.[1] Like other persulfates, it is a potent oxidizing agent due to the presence of the peroxydisulfate anion (S₂O₈²⁻).[1] The solubility of ionic compounds like this compound is governed by the lattice energy of the crystal and the solvation energy of the ions in a particular solvent. For dissolution to occur, the energy released upon solvation of the barium (Ba²⁺) and persulfate (S₂O₈²⁻) ions must overcome the crystal lattice energy.

Proposed Dissolution Mechanism

The dissolution of this compound in a solvent is an equilibrium process. The solid salt dissociates into its constituent ions, which then become solvated by the solvent molecules.

Figure 1: Dissolution equilibrium of this compound.

Experimental Determination of this compound Solubility

Due to the lack of available quantitative data, the following detailed experimental protocol is provided for the determination of this compound solubility in various solvents. This protocol is based on the established "shake flask" method for sparingly soluble salts.

Materials and Equipment

-

This compound (synthesized or commercially procured)

-

Solvents of interest (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., ICP-MS for barium, UV-Vis spectrophotometer or titrimetric setup for persulfate)

Experimental Workflow

Figure 2: Experimental workflow for solubility determination.

Detailed Methodologies

1. Synthesis and Purification of this compound:

If not commercially available, this compound can be synthesized by reacting a soluble barium salt with a soluble persulfate salt.

-

Reaction: Prepare aqueous solutions of barium chloride (BaCl₂) and sodium persulfate (Na₂S₂O₈).

-

Precipitation: Slowly add the sodium persulfate solution to the barium chloride solution with constant stirring. A white precipitate of this compound will form.

-

Purification: Filter the precipitate, wash it with deionized water to remove any soluble impurities, and then with ethanol. Dry the purified this compound in a desiccator.

2. Solubility Measurement (Shake-Flask Method):

This method is considered the gold standard for determining the equilibrium solubility of a compound.

-

Procedure:

-

Add an excess amount of finely powdered this compound to a known volume of the chosen solvent in a sealed container. The presence of excess solid is crucial to ensure saturation.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. For sparingly soluble salts, this may take 24 to 48 hours. Preliminary studies should be conducted to determine the time required to reach a constant concentration.

-

After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant liquid using a syringe fitted with a filter (e.g., 0.22 µm PTFE or other solvent-compatible filter) to remove all undissolved solid particles.

-

Dilute the filtered saturated solution gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.

-

3. Analytical Quantification:

The concentration of dissolved this compound can be determined by quantifying either the barium ion (Ba²⁺) or the persulfate ion (S₂O₈²⁻).

-

Quantification of Barium Ions (Ba²⁺):

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive and accurate method for determining the concentration of barium ions in the solution. The filtered and diluted sample is introduced into the plasma, and the mass spectrometer measures the abundance of barium isotopes.

-

-

Quantification of Persulfate Ions (S₂O₈²⁻):

-

UV-Visible Spectrophotometry: The persulfate ion has a characteristic absorbance in the UV region. The concentration can be determined by measuring the absorbance of the filtered solution at the wavelength of maximum absorbance (λmax) and using a calibration curve prepared with known concentrations of a soluble persulfate salt (e.g., potassium persulfate).

-

Iodometric Titration: This is a classic and reliable method. Persulfate ions oxidize iodide ions (I⁻) to iodine (I₂). The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The reactions are as follows:

-

S₂O₈²⁻ + 2I⁻ → 2SO₄²⁻ + I₂

-

I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

-

-

Data Presentation

The experimentally determined solubility data should be compiled into a structured table for clear comparison.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Analytical Method Used |

| e.g., Deionized Water | 25 | Data | Data | e.g., ICP-MS |

| e.g., Ethanol | 25 | Data | Data | e.g., UV-Vis |

| e.g., DMSO | 25 | Data | Data | e.g., Titration |

| ... (other solvents) | ... | ... | ... | ... |

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Solvent Polarity: As an ionic compound, this compound is expected to be more soluble in polar solvents that can effectively solvate the Ba²⁺ and S₂O₈²⁻ ions.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature. However, this relationship should be determined experimentally.

-

Common Ion Effect: The solubility of this compound will be significantly reduced in a solution that already contains either barium ions or persulfate ions from another source.

-

pH: The stability of the persulfate ion can be pH-dependent, which may indirectly affect the measured solubility.

Conclusion

This technical guide provides a robust framework for researchers and scientists to systematically investigate the solubility of this compound in various solvents. By following the detailed experimental protocols and utilizing the appropriate analytical techniques, reliable and accurate solubility data can be generated. This information is indispensable for the advancement of applications involving this compound, from optimizing reaction conditions in chemical synthesis to developing novel formulations in the pharmaceutical industry.

References

The Thermal Decomposition of Barium Persulfate: A Technical Guide

Disclaimer: Scholarly research and publicly available data on the specific thermal decomposition pathway of barium persulfate (BaS₂O₈) are limited. This guide provides a comprehensive overview based on the established thermal behavior of analogous persulfate salts, namely ammonium, sodium, and potassium persulfate. The proposed decomposition mechanism for this compound is theoretical and awaits experimental verification.

Introduction

This compound (BaS₂O₈) is a strong oxidizing agent belonging to the family of inorganic persulfates.[1] Compounds in this class are characterized by the presence of the peroxydisulfate anion (S₂O₈²⁻), which features a peroxide (-O-O-) bridge between two sulfuryl groups. This structure imparts significant reactivity, making persulfates valuable as polymerization initiators, etchants, and oxidizing agents in various industrial processes.[2] Understanding the thermal stability and decomposition pathway of this compound is crucial for its safe handling, storage, and application, particularly in processes conducted at elevated temperatures.

This technical guide synthesizes the known thermal decomposition characteristics of common persulfate salts to project a likely decomposition pathway for this compound. It provides detailed experimental protocols for thermal analysis and summarizes key quantitative data in a structured format for researchers, scientists, and professionals in drug development and materials science.

Thermal Decomposition of Analogous Persulfate Salts

The thermal decomposition of ammonium, sodium, and potassium persulfates has been more extensively studied. These compounds provide a basis for understanding the general behavior of the persulfate anion upon heating.

-

Ammonium Persulfate ((NH₄)₂S₂O₈): This salt is known to be sensitive to heat and moisture.[3] It decomposes at approximately 120 °C.[4] The decomposition in an aqueous solution can be complex, but in the solid state, it is expected to break down into various sulfur and nitrogen oxides, as well as ammonia and sulfuric acid, depending on the conditions.[3]

-

Sodium Persulfate (Na₂S₂O₈): Sodium persulfate is thermally more stable than the ammonium salt. Decomposition is reported to occur above 100°C and becomes rapid at around 200°C.[5][6] The presence of moisture or metallic impurities can catalyze its decomposition.[2][5] The decomposition reaction in the solid state is expected to yield sodium pyrosulfate (Na₂S₂O₇) and oxygen.

-

Potassium Persulfate (K₂S₂O₈): This salt decomposes below 100 °C.[7][8] Studies on the thermal analysis of potassium persulfate indicate a decomposition pathway that forms potassium pyrosulfate (K₂S₂O₇) and oxygen.[9]

The consistent observation across these analogs is the initial cleavage of the peroxide bond, leading to the formation of sulfate radicals (SO₄•⁻) in solution or the release of oxygen and the formation of pyrosulfate in the solid state.[10]

Hypothesized Thermal Decomposition Pathway of this compound

Based on the behavior of analogous persulfate salts, a multi-stage thermal decomposition pathway for solid this compound is proposed. This pathway involves the sequential loss of oxygen and sulfur trioxide at increasing temperatures.

Stage 1: Decomposition to Barium Pyrosulfate At moderately elevated temperatures, this compound is expected to decompose into barium pyrosulfate (BaS₂O₇) with the liberation of oxygen gas. This is analogous to the decomposition observed for potassium persulfate.[9]

BaS₂O₈(s) → BaS₂O₇(s) + ½ O₂(g)

Stage 2: Decomposition to Barium Sulfate Upon further heating, barium pyrosulfate would likely decompose into the more stable barium sulfate (BaSO₄) and sulfur trioxide gas.

BaS₂O₇(s) → BaSO₄(s) + SO₃(g)

Stage 3: High-Temperature Decomposition of Barium Sulfate Barium sulfate is a very thermally stable compound. Its decomposition occurs at much higher temperatures, typically above 1400 °C, yielding barium oxide (BaO), sulfur dioxide (SO₂), and oxygen (O₂).

BaSO₄(s) → BaO(s) + SO₂(g) + ½ O₂(g)

Quantitative Data Summary

The following tables summarize the available quantitative data for the thermal decomposition of analogous persulfate salts and the hypothesized decomposition of this compound.

Table 1: Thermal Decomposition Data for Common Persulfate Salts

| Compound | Formula | Decomposition Temperature (°C) | Decomposition Products |

| Ammonium Persulfate | (NH₄)₂S₂O₈ | ~120[4] | Ammonia, Sulfuric Acid, Oxygen[3] |

| Sodium Persulfate | Na₂S₂O₈ | >100 (rapid at ~200)[5][6] | Sodium Pyrosulfate, Oxygen |

| Potassium Persulfate | K₂S₂O₈ | <100[7][8] | Potassium Pyrosulfate, Oxygen[9] |

Table 2: Hypothesized Thermal Decomposition Stages for this compound

| Stage | Proposed Reaction | Estimated Temperature Range | Theoretical Mass Loss (%) |

| 1 | BaS₂O₈ → BaS₂O₇ + ½ O₂ | 100 - 250 °C | 4.85% |

| 2 | BaS₂O₇ → BaSO₄ + SO₃ | > 300 °C | 24.28% |

| 3 | BaSO₄ → BaO + SO₂ + ½ O₂ | > 1400 °C | 34.25% |

Experimental Protocols

To experimentally determine the thermal decomposition of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

5.1 Objective To determine the decomposition temperatures, mass loss at each stage, and the thermal nature (endothermic or exothermic) of the decomposition of this compound.

5.2 Materials and Equipment

-

This compound (BaS₂O₈) powder

-

TGA/DSC instrument (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q600)

-

Alumina or platinum crucibles (70-100 µL)

-

Microbalance

-

Inert gas (Nitrogen or Argon) of high purity

-

Gas flow controller

5.3 Procedure

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder.

-

Using a microbalance, accurately weigh 5-10 mg of the sample into a pre-tared TGA/DSC crucible.

-

-

Instrument Setup:

-

Place the sample crucible and an empty reference crucible into the TGA/DSC analyzer.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Analysis Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to a final temperature of 1000 °C (or higher if analyzing the final decomposition of BaSO₄) at a constant heating rate of 10 °C/min.

-

Continuously record the sample weight (TGA), the derivative of the weight loss (DTG), and the heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

TGA Curve: Analyze the TGA curve to identify the temperature ranges where mass loss occurs. Determine the percentage of mass loss for each decomposition step.

-

DTG Curve: Use the DTG curve to determine the peak decomposition temperatures (the temperature at which the rate of mass loss is maximum) for each step.

-

DSC Curve: Analyze the DSC curve to identify endothermic (heat-absorbing) or exothermic (heat-releasing) peaks associated with each decomposition event.

-

Visualizations

The following diagrams illustrate the hypothesized decomposition pathway and a generalized experimental workflow for the thermal analysis of this compound.

Caption: Hypothesized thermal decomposition pathway of this compound.

Caption: Generalized experimental workflow for TGA/DSC analysis.

References

- 1. This compound | 14392-58-6 | Benchchem [benchchem.com]

- 2. akkim.com.tr [akkim.com.tr]

- 3. Will ammonium persulfate spoil? [aozunchem.com]

- 4. Ammonium persulfate - Wikipedia [en.wikipedia.org]

- 5. atamankimya.com [atamankimya.com]

- 6. columbuschemical.com [columbuschemical.com]

- 7. Potassium Persulfate | K2S2O8 | CID 24412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. atamankimya.com [atamankimya.com]

- 9. ris.utwente.nl [ris.utwente.nl]

- 10. Persulfate persistence under thermal activation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure Analysis of Barium Persulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of barium persulfate, with a focus on the recently characterized barium peroxodisulfate tetrahydrate (BaS₂O₈·4H₂O). The information is tailored for researchers, scientists, and professionals in drug development who require a deep understanding of the material's solid-state properties.

Introduction to this compound

This compound (BaS₂O₈), also known as barium peroxodisulfate, is an inorganic compound with strong oxidizing properties.[1][2] Its potential applications span various fields, including as an initiator in polymerization reactions and in the formulation of specialty chemicals. A thorough understanding of its crystal structure is paramount for predicting its reactivity, stability, and potential interactions in various applications, including pharmaceutical formulations where excipient properties are critical.

Recent research has led to the successful determination of the crystal structure of barium peroxodisulfate in its tetrahydrate form (BaS₂O₈·4H₂O), providing valuable insights into its three-dimensional atomic arrangement.[3]

Crystal Structure Analysis of Barium Peroxodisulfate Tetrahydrate

The definitive crystal structure of barium peroxodisulfate tetrahydrate was reported in 2024 by Medvedev, A. G., et al., in the Russian Journal of Coordination Chemistry.[3] The structure was elucidated using single-crystal X-ray diffraction, and the crystallographic data has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with deposition number 2311249.

While the specific crystallographic parameters from the CIF file are not publicly accessible at the time of this writing, the published abstract provides a qualitative description of the structure. The compound is a coordination polymer where the barium cation has a coordination number of nine.[3] The crystal packing is characterized by channels in which water molecules are held by hydrogen bonds.[3]

Distinction from Barium Sulfate

It is crucial to distinguish this compound (BaS₂O₈) from the more common barium sulfate (BaSO₄). Barium sulfate is a highly insoluble and inert material with an orthorhombic crystal structure (space group Pnma).[4] In contrast, this compound is a strong oxidizing agent, and its recently determined crystal structure as a tetrahydrate reveals a more complex coordination polymer arrangement.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis and crystal structure determination of barium peroxodisulfate tetrahydrate, based on the information available in the primary literature and standard crystallographic practices.

Synthesis of Barium Peroxodisulfate Tetrahydrate

The synthesis of barium peroxodisulfate tetrahydrate (BaS₂O₈·4H₂O) is achieved through a precipitation reaction in an aqueous solution.[3]

Materials:

-

Ammonium peroxodisulfate ((NH₄)₂S₂O₈)

-

Barium hydroxide (Ba(OH)₂)

-

Deionized water

Procedure:

-

An aqueous solution of ammonium peroxodisulfate is prepared by dissolving a stoichiometric amount of the salt in deionized water.

-

A separate aqueous solution of barium hydroxide is prepared.

-

The ammonium peroxodisulfate solution is added to the barium hydroxide solution under controlled temperature and stirring conditions.

-

The resulting precipitate of barium peroxodisulfate tetrahydrate is collected by filtration.

-

The collected crystals are washed with cold deionized water to remove any soluble impurities.

-

The purified crystals are then dried under appropriate conditions to prevent the loss of water of hydration.

Below is a conceptual workflow for the synthesis of barium peroxodisulfate tetrahydrate.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of barium peroxodisulfate tetrahydrate was performed using single-crystal X-ray diffraction.[3] This technique provides precise information about the unit cell dimensions, bond lengths, bond angles, and overall three-dimensional arrangement of atoms in the crystal.[5]

General Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of BaS₂O₈·4H₂O is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors such as background scattering, Lorentz polarization, and absorption. The intensities of the diffracted beams are integrated.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a least-squares algorithm to obtain the best fit between the observed and calculated diffraction data.

The following diagram illustrates the logical flow of a single-crystal X-ray diffraction experiment.

Data Presentation

Due to the inaccessibility of the full crystallographic data at the time of writing, a detailed quantitative data table cannot be provided. Researchers are encouraged to consult the Cambridge Crystallographic Data Centre (CCDC) for the full crystallographic information file (CIF) for CCDC 2311249, which will contain the following key parameters:

Table 1: Anticipated Crystallographic Data for Barium Peroxodisulfate Tetrahydrate (BaS₂O₈·4H₂O)

| Parameter | Description | Expected Data Type |

| Chemical Formula | The empirical formula of the compound. | String |

| Formula Weight | The molar mass of the compound. | Numeric |

| Crystal System | The crystal system to which the compound belongs (e.g., monoclinic, orthorhombic). | String |

| Space Group | The symmetry group of the crystal. | String |

| Unit Cell Dimensions | a, b, c (lattice parameters in Å) and α, β, γ (interaxial angles in °). | Numeric |

| Unit Cell Volume | The volume of the unit cell (in ų). | Numeric |

| Z | The number of formula units per unit cell. | Integer |

| Density (calculated) | The calculated density of the crystal (in g/cm³). | Numeric |

| Atomic Coordinates | The fractional coordinates (x, y, z) for each atom in the asymmetric unit. | Numeric Table |

Conclusion

The recent determination of the crystal structure of barium peroxodisulfate tetrahydrate marks a significant advancement in the understanding of this important oxidizing agent. The characterization of its coordination polymer structure provides a solid foundation for further research into its material properties and potential applications. For detailed quantitative analysis, direct access to the crystallographic data from the CCDC is recommended. This guide provides a comprehensive overview of the currently available information and the experimental methodologies employed in its analysis.

References

- 1. Vol 50, No 6 (2024) - Russian Journal of Coordination Chemistry [journal-ta.ru]

- 2. This compound | BaO8S2 | CID 21903856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cris.iucc.ac.il [cris.iucc.ac.il]

- 4. Barium Sulfate | BaSO4 | CID 24414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

Barium Persulfate: A Technical Guide to Hazards and Safety Precautions

For Researchers, Scientists, and Drug Development Professionals

Barium persulfate is a strong oxidizing agent that combines the hazards of the persulfate anion with the toxicity of the barium cation. The persulfate anion is a powerful oxidizer, capable of initiating fires or explosions when in contact with incompatible materials. The barium cation, when part of a soluble compound, is highly toxic upon ingestion, affecting the cardiovascular and nervous systems.

Hazard Identification and Classification

This compound should be treated as a hazardous substance with the following potential classifications:

-

Oxidizing Solid: May intensify fire; strong oxidizer.

-

Acute Toxicity (Oral): Likely to be harmful or fatal if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Eye Damage/Irritation: May cause serious eye irritation.

-

Respiratory/Skin Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2]

Health Hazards

Acute Effects:

-

Ingestion: The primary route of concern for barium toxicity. Ingestion of soluble barium compounds can lead to severe gastrointestinal distress, including nausea, vomiting, and diarrhea.[3] A key symptom of barium poisoning is hypokalemia (low potassium levels), which can result in cardiac arrhythmias, hypertension, muscle weakness, and paralysis.[3][4] In severe cases, ingestion can be fatal.[5]

-

Inhalation: Inhalation of this compound dust can irritate the nose, throat, and respiratory tract, causing coughing and shortness of breath.[2][6] High concentrations may lead to systemic absorption and symptoms similar to ingestion. Persulfates are also known respiratory sensitizers, which can cause asthma-like symptoms upon repeated exposure.[1][2]

-

Skin Contact: Can cause skin irritation.[1][2] Persulfates are known skin sensitizers, and repeated contact may lead to an allergic skin reaction (dermatitis).[1]

Chronic Effects:

-

Prolonged or repeated inhalation of this compound dust may lead to a benign pneumoconiosis called baritosis.[7] Repeated exposure to persulfates can lead to the development of allergies.[1] Long-term exposure to soluble barium compounds may have adverse effects on the kidneys.[6][8]

Fire and Explosion Hazards

-

This compound is a strong oxidizer and is not combustible but can enhance the combustion of other substances.[2]

-

It may ignite or cause explosions when in contact with combustible materials, organic substances, reducing agents, and finely powdered metals.[1][9]

-

Heating may cause decomposition, leading to the violent rupture of containers and the release of toxic fumes, including sulfur oxides and barium oxide.[1]

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | BaS₂O₈ |

| Molecular Weight | 329.5 g/mol |

| Appearance | Solid (likely a white crystalline powder) |

| Solubility | Expected to be soluble in water. The toxicity of barium compounds is linked to their solubility in water and acid.[10] |

Exposure Controls and Personal Protection

Occupational Exposure Limits

No specific exposure limits have been established for this compound. However, the limits for soluble barium compounds and persulfates should be considered:

| Substance | Agency | Limit |

| Soluble Barium Compounds (as Ba) | OSHA (PEL) | 0.5 mg/m³ (8-hour TWA)[5][6] |

| NIOSH (REL) | 0.5 mg/m³ (10-hour TWA)[6] | |

| ACGIH (TLV) | 0.5 mg/m³ (8-hour TWA)[6] | |

| Persulfates (as S₂O₈) | ACGIH (TLV) | 0.1 mg/m³ (8-hour TWA)[1][2] |

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.[11][12]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[13]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory.[12]

-

Skin Protection: A lab coat, long-sleeved clothing, and closed-toe shoes must be worn.[11][12] Use chemical-resistant gloves (e.g., nitrile, neoprene).[11]

-

Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator appropriate for the concentration of airborne particulates should be used.[6]

Handling and Storage

Handling

-

Avoid generating dust.[10]

-

Keep away from heat and all sources of ignition.[1]

-

Avoid contact with skin, eyes, and clothing.[10]

-

Do not mix with combustible materials, organic substances, or reducing agents.[1][9]

-

Wash hands thoroughly after handling.[13]

Storage

-

Store in a cool, dry, well-ventilated area.[9]

-

Store in a tightly closed, compatible container.

-

Store away from incompatible materials such as organic compounds, reducing agents, flammable substances, and acids.[9][11]

-

Do not store on wooden shelves.[12]

Stability and Reactivity

-

Reactivity: Strong oxidizer. Reacts with combustible materials, reducing agents, and organic matter, potentially causing fire or explosion.[1][2]

-

Chemical Stability: Stable under normal conditions.[1]

-

Conditions to Avoid: Heat, moisture, and contact with incompatible materials.[2]

-

Incompatible Materials: Combustible materials, organic materials, reducing agents, powdered metals, and acids.[1][2][9]

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of sulfur oxides and barium oxide.[1]

First-Aid Measures

General Advice: Immediate medical attention is required in case of significant exposure.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. If the person is conscious, they may be given water or milk to drink.[10] Oral administration of soluble sulfates like magnesium sulfate or sodium sulfate can help precipitate the barium as insoluble barium sulfate in the digestive tract.[3][10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[9][13] Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Avoid breathing dust.[1]

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: For a small spill, carefully sweep up the solid material, avoiding dust generation.[14] Place in a sealed, labeled container for disposal. Do not use combustible materials like paper towels to clean up the spill.[15] The area should then be cleaned with a damp cloth.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Do not mix with other waste streams.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available. However, when designing experiments, the following principles based on handling strong oxidizers should be strictly followed:

-

Risk Assessment: Conduct a thorough risk assessment before beginning any new procedure.

-

Scale: Use the smallest amount of material necessary for the experiment.

-

Inert Atmosphere: For reactions sensitive to air or moisture, or to control reactivity, consider working under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature Control: Be aware that reactions involving persulfates can be exothermic. Use appropriate cooling and temperature monitoring.

-

Quenching: Have a plan for safely quenching the reaction and neutralizing any remaining persulfate.

Visualizations

Caption: Workflow for safe handling and emergency response for this compound.

Caption: Simplified signaling pathway of acute Barium toxicity after ingestion.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. nj.gov [nj.gov]

- 3. Barium | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 4. Critical care management of patients with barium poisoning: a case series - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PUBLIC HEALTH STATEMENT - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. nj.gov [nj.gov]

- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 8. drugs.com [drugs.com]

- 9. Safety Operating Procedures for Sodium Persulfate in Laboratories - Fujian ZhanHua Chemical Co., Ltd [en.zhhgchem.com]

- 10. BARIUM and COMPOUNDS Toxicology [digitalfire.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. ehs.umich.edu [ehs.umich.edu]

- 13. nj.gov [nj.gov]

- 14. mtpinnacle.com [mtpinnacle.com]

- 15. Oxidizers - Lab Safety - Grand Valley State University [gvsu.edu]

Barium Persulfate: A Technical Guide to its Chemistry, Synthesis, and Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Barium persulfate, BaS₂O₈, is an inorganic compound that, while not as extensively documented as other persulfate salts, holds potential in various chemical applications owing to its oxidizing properties. This technical guide provides a comprehensive overview of this compound, beginning with the historical context of its constituent ions, the barium cation and the persulfate anion. It details a standard laboratory synthesis protocol, summarizes its known physicochemical properties, and explores its potential applications, particularly in polymerization initiation and advanced oxidation processes. This document also includes detailed experimental methodologies and visualizations to facilitate a deeper understanding of the compound's characteristics and reactivity.

Introduction and Historical Context

While a definitive historical account of the discovery of this compound is not well-documented, its emergence is intrinsically linked to the independent discoveries of its constituent ions: the barium cation (Ba²⁺) and the persulfate anion (S₂O₈²⁻).

The history of barium compounds dates back to the 17th century with the "Bologna stone," a naturally occurring form of barium sulfate (BaSO₄) that exhibited phosphorescence after being heated by alchemists. Pure barium metal was first isolated in 1808 by Sir Humphry Davy through the electrolysis of molten barium salts.

The study of persulfates began in the early 20th century. Persulfates are salts of peroxydisulfuric acid (H₂S₂O₈) and are characterized by the presence of the peroxydisulfate ion (S₂O₈²⁻), which contains a peroxide bridge between two sulfur atoms. These compounds are recognized as powerful oxidizing agents. The synthesis of this compound likely followed the establishment of methods for producing other persulfate salts.

Physicochemical Properties

This compound is a barium salt of persulfuric acid.[1] While specific experimental data for this compound is limited, its properties can be inferred from the general characteristics of alkaline earth metal persulfates.

| Property | Value | Reference |

| Molecular Formula | BaS₂O₈ | [2] |

| Molecular Weight | 329.5 g/mol | [2] |

| IUPAC Name | barium(2+);sulfonatooxy sulfate | [2] |

| CAS Number | 14392-58-6 | [3] |

| Appearance | Likely a white crystalline solid | |

| Solubility | Expected to have low solubility in water | |

| Oxidizing Properties | Strong oxidizing agent | [1] |

Synthesis of this compound

This compound can be synthesized in the laboratory via a precipitation reaction between a soluble barium salt, such as barium chloride (BaCl₂), and a soluble persulfate salt, typically sodium persulfate (Na₂S₂O₈).

Experimental Protocol: Laboratory Synthesis of this compound

Objective: To synthesize this compound via a precipitation reaction.

Materials:

-

Barium chloride dihydrate (BaCl₂·2H₂O), ACS grade

-

Sodium persulfate (Na₂S₂O₈), ACS grade

-

Deionized water

-

Ethanol (for washing)

-

Beakers

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Vacuum flask

-

Drying oven or desiccator

Procedure:

-

Preparation of Reactant Solutions:

-

Prepare a saturated solution of barium chloride by dissolving an excess of BaCl₂·2H₂O in deionized water with stirring. Allow the undissolved solid to settle and decant the clear supernatant.

-

Prepare a concentrated solution of sodium persulfate by dissolving Na₂S₂O₈ in deionized water.

-

-

Precipitation:

-

Slowly add the sodium persulfate solution to the barium chloride solution while continuously stirring with a magnetic stirrer.

-

A white precipitate of this compound will form immediately.

-

Continue stirring for 1-2 hours at room temperature to ensure complete precipitation.

-

-

Isolation and Purification:

-

Set up a vacuum filtration apparatus with a Buchner funnel and filter paper.

-

Pour the suspension containing the this compound precipitate into the funnel and apply vacuum to remove the supernatant.

-

Wash the precipitate on the filter paper with several portions of deionized water to remove any soluble impurities, such as sodium chloride.

-

Follow with a wash of ethanol to aid in drying.

-

-

Drying:

-

Carefully transfer the filtered this compound to a watch glass or evaporating dish.

-

Dry the product in a drying oven at a low temperature (e.g., 50-60 °C) to avoid thermal decomposition of the persulfate. Alternatively, the product can be dried in a desiccator under vacuum.

-

-

Characterization:

-

The resulting white powder can be characterized using techniques such as X-ray diffraction (XRD) to confirm its crystal structure and Fourier-transform infrared (FTIR) spectroscopy to identify the characteristic vibrations of the persulfate anion.

-

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanisms

The key feature of the persulfate anion is the peroxide bond (-O-O-), which can be cleaved to generate highly reactive sulfate radicals (SO₄⁻•). This activation can be achieved through various methods, including thermal, photochemical, or chemical (e.g., transition metal catalysis) means.

SO₄⁻• is a powerful oxidizing agent with a standard redox potential of 2.5-3.1 V, making it capable of degrading a wide range of organic compounds. This reactivity is the basis for the primary applications of persulfates.

Activation of the Persulfate Anion

The decomposition of the persulfate anion to form sulfate radicals is a critical step in its application as an oxidant.

S₂O₈²⁻ + activator → 2 SO₄⁻•

References

Methodological & Application

Applications of Persulfate Salts in Organic Synthesis: Application Notes and Protocols

A Note on Barium Persulfate: While this document focuses on the applications of persulfate salts in organic synthesis, it is important to note that specific literature on the use of this compound (BaS₂O₈) in this context is limited. The information presented herein is primarily based on studies conducted with more commonly used persulfate salts, such as potassium persulfate (K₂S₂O₈) and ammonium persulfate ((NH₄)₂S₂O₈). Due to the shared persulfate dianion (S₂O₈²⁻), it is anticipated that this compound would exhibit similar reactivity as an oxidizing agent. However, differences in solubility and the nature of the cation could influence reaction kinetics and yields. Researchers interested in utilizing this compound are encouraged to consider these factors and perform appropriate optimization studies.

Introduction to Persulfates in Organic Synthesis

Persulfate salts are versatile and powerful oxidizing agents that have found widespread application in organic synthesis. The key reactive species is the peroxydisulfate dianion (S₂O₈²⁻), which can be activated to generate the highly reactive sulfate radical anion (SO₄•⁻). This radical species is a potent one-electron oxidant, capable of initiating a variety of synthetic transformations. Persulfates are valued for being relatively stable, easy to handle, and often more environmentally friendly than many other strong oxidants.

The activation of the persulfate ion is a critical step in many of its synthetic applications and can be achieved through several methods, including thermal, photochemical, or transition metal-catalyzed pathways.

Caption: General activation of the persulfate ion to generate the sulfate radical anion.

Oxidation of Phenols: The Elbs Persulfate Oxidation

The Elbs persulfate oxidation is a classic named reaction that facilitates the hydroxylation of phenols, primarily at the para-position, to yield dihydric phenols (hydroquinones). The reaction is typically carried out in an alkaline aqueous solution using potassium persulfate.

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the phenoxide ion on the persulfate anion, followed by hydrolysis of the resulting sulfate ester.

Caption: Simplified workflow of the Elbs persulfate oxidation.

Quantitative Data for Elbs Oxidation of Substituted Phenols

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | Phenol | Hydroquinone | 85 | [1] |

| 2 | o-Cresol | 2-Methylhydroquinone | 70 | [2] |

| 3 | m-Cresol | 3-Methylhydroquinone | 65 | [2] |

| 4 | p-Cresol | 4-Methylcatechol | 50 | [2] |

| 5 | Salicylaldehyde | 2,5-Dihydroxybenzaldehyde | 25 | [3] |

Experimental Protocol: Synthesis of Hydroquinone from Phenol

-

Dissolution: Dissolve 10.0 g of phenol in 200 mL of 2 M sodium hydroxide solution in a beaker. Cool the solution to 10-15 °C in an ice bath.

-

Addition of Oxidant: While stirring vigorously, add a solution of 27.0 g of potassium persulfate in 250 mL of water dropwise over a period of 2-3 hours. Maintain the temperature below 20 °C.

-

Reaction: After the addition is complete, continue stirring for an additional 12 hours at room temperature.

-

Acidification and Extraction: Acidify the reaction mixture with dilute sulfuric acid to a pH of approximately 2-3. Extract the unreacted phenol with three 50 mL portions of diethyl ether.

-

Hydrolysis: Heat the aqueous layer to boiling and add 10 mL of concentrated hydrochloric acid. Continue to boil for 30 minutes to hydrolyze the intermediate potassium hydroquinone sulfate.

-

Isolation: Cool the solution and extract the hydroquinone with three 50 mL portions of diethyl ether. Combine the ether extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude hydroquinone.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., water or toluene) to obtain pure hydroquinone.

Oxidation of Arylamines: The Boyland-Sims Oxidation

The Boyland-Sims oxidation is analogous to the Elbs oxidation but is applied to anilines. It results in the formation of ortho-aminophenols. The reaction is also typically performed in an alkaline aqueous solution with potassium persulfate.[4]

Reaction Mechanism

The currently accepted mechanism involves the formation of an arylhydroxylamine-O-sulfate intermediate, which then rearranges to the ortho-sulfate ester, followed by hydrolysis.[4]

Caption: Workflow for the Boyland-Sims oxidation of aniline.

Quantitative Data for Boyland-Sims Oxidation of Substituted Anilines

| Entry | Substrate | Product | Yield (%) | Reference |

| 1 | Aniline | o-Aminophenol | 35-85 (modified conditions) | [2] |

| 2 | 2-Methylaniline | 2-Amino-6-methylphenol | Moderate | [4][5] |

| 3 | 3-Methylaniline | 2-Amino-5-methylphenol | Moderate | [4][5] |

| 4 | 4-Methylaniline | 2-Amino-4-methylphenol | Moderate | [4][5] |

| 5 | 2,6-Dimethylaniline | No reaction (ortho positions blocked) | 0 | [5] |

Experimental Protocol: Synthesis of o-Aminophenol from Aniline

-

Preparation: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve 9.3 g of aniline in 200 mL of 1 M sodium hydroxide solution. Cool the mixture to 5 °C.

-

Oxidant Addition: Slowly add a solution of 27.0 g of potassium persulfate in 300 mL of water over 3-4 hours, maintaining the temperature between 5-10 °C.

-

Reaction: After the addition, allow the mixture to stir at room temperature for 24 hours.

-

Work-up: Acidify the reaction mixture with concentrated hydrochloric acid to pH 1. Extract with diethyl ether to remove any unreacted aniline.

-

Hydrolysis: Heat the aqueous solution to 90-100 °C for 1 hour to effect hydrolysis of the sulfate ester.

-

Isolation: Cool the solution and neutralize with sodium bicarbonate. Extract the o-aminophenol with several portions of diethyl ether.

-

Purification: Dry the combined ether extracts over anhydrous sodium sulfate, evaporate the solvent, and purify the product by vacuum distillation or recrystallization.

Oxidation of Alcohols to Aldehydes and Ketones

Persulfate salts can be employed for the selective oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones. This transformation often requires a catalyst or promoter.

Quantitative Data for Alcohol Oxidation

| Entry | Substrate | Oxidant System | Product | Yield (%) | Time (min) | Reference |

| 1 | Benzyl alcohol | K₂S₂O₈ / Activated Charcoal | Benzaldehyde | 98 | 15 | [6] |

| 2 | 4-Chlorobenzyl alcohol | K₂S₂O₈ / Activated Charcoal | 4-Chlorobenzaldehyde | 98 | 20 | [6] |

| 3 | Cinnamyl alcohol | K₂S₂O₈ / Activated Charcoal | Cinnamaldehyde | 95 | 30 | [6] |

| 4 | 1-Phenylethanol | K₂S₂O₈ / Activated Charcoal | Acetophenone | 96 | 25 | [6] |

| 5 | Cyclohexanol | K₂S₂O₈ / Activated Charcoal | Cyclohexanone | 92 | 40 | [6] |

Experimental Protocol: Oxidation of Benzyl Alcohol to Benzaldehyde

-

Mixing: In a round-bottom flask, mix 1.08 g (10 mmol) of benzyl alcohol, 8.11 g (30 mmol) of potassium persulfate, and 0.5 g of activated charcoal.

-

Reaction: Heat the solvent-free mixture at 40-45 °C with stirring. Monitor the reaction progress by TLC.

-

Work-up: Upon completion (typically 15-20 minutes), cool the reaction mixture to room temperature.

-

Extraction: Add 20 mL of diethyl ether and stir for 5 minutes.

-

Filtration and Evaporation: Filter the mixture to remove the solid residues. Wash the residue with additional diethyl ether (2 x 10 mL). Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude benzaldehyde.

-

Purification: Purify the product by distillation if necessary.

Synthesis of Heterocycles via Radical Cyclization

Potassium persulfate is an effective radical initiator for the synthesis of various heterocyclic compounds through radical cyclization reactions.

General Workflow for Radical Cyclization

Caption: General workflow for persulfate-initiated radical cyclization.

Experimental Protocol: Synthesis of Dihydrofurans

This protocol is based on the potassium persulfate-promoted tandem radical addition/cyclization of 1,3-dicarbonyl compounds with styrenes.[7]

-

Reactant Mixture: To a solution of the 1,3-dicarbonyl compound (0.5 mmol) and styrene (1.0 mmol) in 3 mL of a 1:1 mixture of acetonitrile and water, add potassium persulfate (1.5 mmol).

-

Reaction: Stir the mixture at 80 °C for the time indicated by TLC monitoring.

-

Work-up: After cooling to room temperature, add 10 mL of water and extract the mixture with ethyl acetate (3 x 10 mL).

-